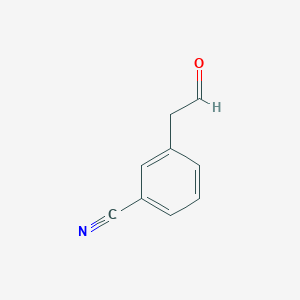

3-(2-Oxoethyl)benzonitrile

Description

Significance as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The utility of 3-(2-Oxoethyl)benzonitrile and its isomers in constructing complex molecular frameworks is a subject of significant research interest. Its structure serves as a linchpin in domino and multicomponent reactions, allowing for the efficient assembly of heterocyclic systems that are prevalent in medicinal chemistry and materials science. nih.govchemrxiv.orgresearchgate.net

Research has demonstrated the application of ortho-substituted analogs, such as 2-(2-oxo-2-arylethyl)benzonitriles, in the metal-free synthesis of aminated isoquinolines. chemrxiv.orgresearchgate.net In these processes, the nitrile group undergoes nucleophilic attack, initiating a cascade reaction that culminates in the formation of the isoquinoline ring system. chemrxiv.org This highlights the capacity of the oxoethyl benzonitrile scaffold to participate in complex annulation reactions. For instance, a tandem strategy involving nucleophilic addition to the nitrile followed by intramolecular cyclization onto the carbonyl group has been developed. chemrxiv.orgresearchgate.net

Analysis of Key Functional Groups and their Intrinsic Reactivity Potential

The synthetic versatility of this compound stems directly from the distinct and synergistic reactivity of its two primary functional groups: the aldehyde (-CHO) and the nitrile (-C≡N).

The Aldehyde Group: The aldehyde function contains a highly polarized carbonyl group (C=O), rendering the carbonyl carbon electrophilic. This site is susceptible to attack by a wide range of nucleophiles. Standard aldehyde chemistry, such as condensation reactions, is readily applicable. savemyexams.com For example, it can react with amines to form imines or participate in Knoevenagel-type condensations. researchgate.net In the synthesis of substituted imidazoles, the aldehyde group of a related benzonitrile derivative undergoes condensation with other reactants to form the heterocyclic ring. nih.gov The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base, allowing the molecule to act as a nucleophile in reactions like aldol condensations.

The Nitrile Group: The nitrile functional group also possesses an electrophilic carbon atom, which can be attacked by strong nucleophiles. A key feature of its reactivity in the context of advanced synthesis is its ability to participate in cyclization and annulation reactions. chemrxiv.orgresearchgate.net Under metal-free conditions, the nitrile can be activated through a network of hydrogen bonds in an aqueous medium, facilitating nucleophilic attack by an amine. chemrxiv.org This initiates a sequence leading to intramolecular cyclization onto the neighboring oxoethyl moiety, ultimately forming heterocyclic structures like isoquinolines. chemrxiv.orgresearchgate.net This transformation showcases the nitrile group not just as a simple functional group but as an active participant in complex cascade reactions that build intricate molecular architectures. acs.org

The strategic placement of these two functional groups on the benzene ring allows for orchestrated, sequential, or one-pot reactions, making this compound a powerful tool for synthetic chemists aiming to construct complex molecules efficiently.

Propriétés

IUPAC Name |

3-(2-oxoethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLIBSBJYAKITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591415 | |

| Record name | 3-(2-Oxoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109346-98-7 | |

| Record name | 3-(2-Oxoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 3- 2-oxoethyl Benzonitrile

Fundamental Reaction Pathways

The reactivity of 3-(2-Oxoethyl)benzonitrile is primarily centered around the aldehyde and nitrile moieties, which serve as sites for nucleophilic attack and other transformations.

Nucleophilic Addition Reactions Facilitated by the Nitrile and Oxoethyl Moieties

The bifunctional nature of this compound allows it to undergo nucleophilic addition at two distinct electrophilic centers: the carbonyl carbon of the aldehyde and the carbon atom of the nitrile group.

Addition to the Oxoethyl Group: The aldehyde group contains a polarized carbon-oxygen double bond, rendering the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. nih.gov This is a classic reaction of aldehydes, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. nih.gov For example, the reaction with hydrogen cyanide (HCN) in the presence of a cyanide salt produces a hydroxynitrile. chemrevise.org

Addition to the Nitrile Group: The carbon-nitrogen triple bond of the nitrile group is also polarized, making the carbon atom electrophilic. libretexts.org While less reactive than the aldehyde carbonyl, it can be attacked by strong nucleophiles. This reaction is often facilitated by catalysts that activate the nitrile group. mu-varna.bg For instance, research on the closely related ortho isomer, 2-(2-oxo-2-phenylethyl)benzonitriles, has shown that amines can add to the nitrile carbon in a trimethylaluminum-mediated reaction, which proceeds via a domino nucleophilic addition and subsequent intramolecular cyclization. chemrxiv.org A similar nucleophilic attack can be anticipated for the meta isomer, where a nucleophile adds across the C≡N bond to form an imine anion intermediate after the initial attack. libretexts.org

| Reaction Type | Electrophilic Center | Nucleophile (Example) | Intermediate | Product Type (Example) |

| Nucleophilic Addition | Aldehyde Carbonyl | Cyanide Ion (CN⁻) | Tetrahedral Alkoxide | Hydroxynitrile |

| Nucleophilic Addition | Nitrile Carbon | Amine (R-NH₂) | Imine Anion | Amine/Imine Derivative |

Condensation Reactions with Carbonyl Compounds

The aldehyde functionality of this compound is a prime substrate for condensation reactions, most notably the Knoevenagel condensation. This reaction involves the nucleophilic addition of a compound with an active hydrogen (an "active methylene" compound) to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. Current time information in Bangalore, IN.

The general mechanism involves a basic catalyst that deprotonates the active methylene compound to generate a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy intermediate readily undergoes elimination of water to form a new carbon-carbon double bond. Current time information in Bangalore, IN.

Common active methylene compounds used in Knoevenagel condensations include malononitrile, cyanoacetic acid, and Meldrum's acid. nih.gov The reaction is highly valuable for carbon-carbon bond formation and the synthesis of complex unsaturated molecules.

Table 1: Examples of Knoevenagel Condensation Partners

| Active Methylene Compound | Catalyst (Typical) | Product Type |

|---|---|---|

| Malononitrile | Weak base (e.g., piperidine, tri-g-C₃N₄) | Dinitrile Alkene |

| Ethyl Cyanoacetate | Weak base | α-Cyanoacrylate |

Oxidation Reactions at the Benzylic Position of the Oxoethyl Group

The aldehyde group in this compound is readily susceptible to oxidation to form the corresponding carboxylic acid, 3-(carboxymethyl)benzoic acid. This transformation is a fundamental reaction of aldehydes. researchgate.net The presence of a hydrogen atom on the carbonyl carbon makes aldehydes easy to oxidize, a key difference from ketones which are generally inert to mild oxidizing agents. researchgate.net

The oxidation typically proceeds through a hydrate or gem-diol intermediate, formed by the addition of water to the aldehyde. This intermediate is then oxidized to the carboxylic acid. researchgate.net A variety of oxidizing agents can accomplish this transformation.

In a related synthesis, 4-[¹⁴C]-(carboxymethyl)benzoic acid was successfully synthesized from [¹⁴C]-4-cyanomethylbenzonitrile through hydrolysis with sodium hydroxide, highlighting the stability of the resulting carboxymethyl benzoic acid structure. nih.gov

Table 2: Common Reagents for Aldehyde Oxidation

| Oxidizing Agent | Description |

|---|---|

| Tollen's Reagent (Ag(NH₃)₂⁺) | A mild oxidizing agent; its use constitutes the "silver mirror test" for aldehydes. researchgate.net |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent, typically used in basic or acidic conditions. |

| Chromic Acid (H₂CrO₄) | Generated in situ from CrO₃ or Na₂Cr₂O₇ and sulfuric acid; a strong oxidant. |

Reduction Reactions of the Nitrile Group to Amines

The nitrile group of this compound can be reduced to a primary amine, yielding 3-(2-aminoethyl)phenylacetaldehyde, although the aldehyde would also likely be reduced under the same conditions. More selective reduction of the nitrile in the presence of the aldehyde is challenging. However, if the aldehyde were protected, the nitrile can be effectively reduced. Common and powerful reducing agents are employed for this purpose. chemistrysteps.com

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of nitriles to primary amines. libretexts.orgnumberanalytics.com The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an acidic or aqueous workup to produce the amine. libretexts.org

Catalytic hydrogenation is another widely used method. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel, at elevated temperature and pressure. chemistrysteps.com

Table 3: Reagents for Nitrile Reduction

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether solvent 2. Acid/water workup | Primary Amine |

| Hydrogen Gas (H₂) / Metal Catalyst | Elevated temperature and pressure | Primary Amine |

Nucleophilic Substitution Reactions Involving the Nitrile Moiety

Nucleophilic substitution reactions can refer to either the substitution of the nitrile group itself or the use of the cyanide ion as a nucleophile to form a nitrile. mu-varna.bg The latter is a common method for synthesizing nitriles via the reaction of cyanide with alkyl halides.

Direct nucleophilic aromatic substitution (SNA_r_), where the nitrile group acts as a leaving group, is generally not a facile process. thieme.de SNA_r_ reactions typically require a good leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. mdpi.com The nitrile group is itself electron-withdrawing, which deactivates the ring toward electrophilic substitution but activates it for nucleophilic substitution. However, the cyanide ion (CN⁻) is a poor leaving group, making its direct displacement by another nucleophile challenging under standard conditions.

Cyclization Reactions and Heterocycle Synthesis

The presence of both a nitrile and an oxoethyl group on the same benzene ring allows for the possibility of intramolecular cyclization reactions to form various heterocyclic systems. The success and type of cyclization are highly dependent on the relative positions of the reacting groups.

While extensive research exists for the cyclization of ortho-substituted isomers like 2-(2-oxoethyl)benzonitriles to form isoquinolines and isoindolinones, the meta-positioning in this compound presents a different geometric challenge. chemrxiv.orgchim.it Intramolecular reactions require the formation of larger, often less stable, ring systems.

For example, a common strategy for synthesizing isoquinolines involves the nucleophilic attack of an amine on the nitrile of a 2-(2-oxo-2-arylethyl)benzonitrile, followed by intramolecular cyclization of the resulting amidine onto the ketone. chemrxiv.org If this compound were to undergo a similar intramolecular reaction (e.g., after reduction of the nitrile to an amine followed by cyclization onto the aldehyde), it would lead to the formation of a seven-membered ring, a type of benzazepine derivative, rather than a six-membered isoquinoline. The formation of such medium-sized rings is often entropically and enthalpically disfavored compared to their 5- and 6-membered counterparts. ijirset.com

Nevertheless, the compound remains a potential precursor for various heterocycles through multi-step synthetic sequences or under specific catalytic conditions that can facilitate less common cyclization pathways.

Imidazole Ring Formation from Reaction with Ketones

The synthesis of imidazole derivatives, a class of heterocyclic compounds with significant biological activity, can be achieved through various methods. jetir.orguobasrah.edu.iqiiste.org One such approach involves the reaction of dicarbonyl compounds with aldehydes and ammonia. iiste.org While the direct reaction of this compound with ketones to form imidazole rings is not extensively detailed in the provided results, the general principles of imidazole synthesis suggest a plausible pathway. The formation of substituted imidazoles often proceeds through the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine source. organic-chemistry.org

In a hypothetical reaction between this compound and a ketone, the benzonitrile derivative could potentially serve as the aldehyde equivalent after transformation. The reaction would likely require a source of ammonia and a catalyst to facilitate the cyclization and subsequent aromatization to form the imidazole ring. The mechanism could involve the initial formation of an α-amino ketone intermediate, which then reacts with the ketone and ammonia to build the imidazole scaffold. clockss.org

Different synthetic strategies for imidazoles include:

Debus Synthesis: This method uses glyoxal, formaldehyde, and ammonia. jetir.org

Radiszewski Synthesis: This involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. jetir.org

Wallach Synthesis: A method for producing C-substituted imidazoles. jetir.org

Marckwald Synthesis: This route prepares 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate. jetir.orgiiste.org

Table 1: General Methods for Imidazole Synthesis

| Synthesis Method | Reactants | Product Type |

| Debus Synthesis | Glyoxal, Formaldehyde, Ammonia | C-substituted imidazoles jetir.org |

| Radiszewski Synthesis | Dicarbonyl compound, Aldehyde, Ammonia | 2,4,5-trisubstituted imidazoles jetir.org |

| From α-Halo Ketones | α-Halo ketone, Amidine | Substituted imidazoles iiste.org |

| Marckwald Synthesis | α-Amino ketone/aldehyde, Potassium thiocyanate | 2-Mercaptoimidazoles jetir.orgiiste.org |

Isoquinoline and Dihydroisoquinoline Framework Construction

The construction of isoquinoline and dihydroisoquinoline frameworks is a cornerstone of heterocyclic synthesis, owing to the prevalence of these motifs in natural products and pharmaceuticals. pharmaguideline.comnih.gov Several synthetic strategies leverage the reactivity of benzonitrile derivatives.

A metal-free approach for synthesizing aminated isoquinolines utilizes 2-(2-oxo-2-arylethyl)benzonitrile and various primary or secondary amines in an aqueous medium. chemrxiv.orgrsc.org This method is noted for its operational simplicity and high functional group tolerance. rsc.org The proposed mechanism involves a nucleophilic attack of the amine on the nitrile group, which is activated through a network of hydrogen bonds, forming a 6-membered transition state. chemrxiv.orgresearchgate.net Subsequent intramolecular cyclization onto the carbonyl carbon, followed by aromatization, yields the isoquinoline product. chemrxiv.orgresearchgate.net

Computational studies have explored the mechanism of isoquinoline ring-opening and denitrogenation, which can lead to the formation of 2-(2-oxoethyl)benzaldehyde. researchgate.net These studies indicate that the degradation process is influenced by water catalysis. researchgate.net

Classic methods for isoquinoline synthesis include:

Bischler-Napieralski Synthesis: This involves the cyclization of β-phenylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated. pharmaguideline.comshahucollegelatur.org.in

Pomeranz-Fritsch Synthesis: This reaction of arylaldehydes with aminoacetaldehyde acetals yields isoquinolines. shahucollegelatur.org.in

Pictet-Spengler Synthesis: The acid-catalyzed cyclization of imines formed from arylethanamines and aldehydes produces 1,2,3,4-tetrahydroisoquinolines. pharmaguideline.com

Table 2: Selected Isoquinoline Synthesis Methods

| Synthesis Method | Starting Materials | Key Intermediate/Product |

| Metal-Free Amination | 2-(2-Oxo-2-arylethyl)benzonitrile, Amine | Aminated Isoquinolines chemrxiv.orgrsc.org |

| Bischler-Napieralski | β-Phenylethylamide | 3,4-Dihydroisoquinoline pharmaguideline.comshahucollegelatur.org.in |

| Pomeranz-Fritsch | Arylaldehyde, Aminoacetaldehyde acetal | Isoquinoline shahucollegelatur.org.in |

| Pictet-Spengler | Arylethanamine, Aldehyde | 1,2,3,4-Tetrahydroisoquinoline pharmaguideline.com |

Quinazoline Derivative Synthesis via Catalytic Routes

Quinazoline and its derivatives are important heterocyclic compounds with a wide range of biological activities. mdpi.com Catalytic methods provide efficient pathways for their synthesis.

Ruthenium-catalyzed reactions have been developed for the synthesis of quinazolines. One such method involves the dehydrogenative coupling of 2-aminophenyl ketones with amines. marquette.edu Another approach utilizes the reaction of 2-aminoaryl methanols with benzonitriles. mdpi.com

Copper-catalyzed syntheses are also prevalent. For instance, the reaction of benzonitriles with 2-ethynylanilines in the presence of molecular oxygen as the oxidant yields substituted quinazolines. organic-chemistry.org Another copper-catalyzed method involves a three-component reaction of 2-iodobenzimidamides, aldehydes, and sodium azide to produce 4-aminoquinazolines. mdpi.com

Iron-catalyzed methods include the cascade synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic conditions. mdpi.com Palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids also afford diverse quinazoline derivatives. organic-chemistry.org

Table 3: Catalytic Routes to Quinazoline Derivatives

| Catalyst System | Reactants | Product Type |

| Ruthenium | 2-Aminophenyl ketones, Amines | Quinazolines marquette.edu |

| Copper | Benzonitriles, 2-Ethynylanilines, O₂ | Substituted Quinazolines organic-chemistry.org |

| Iron | 2-Aminobenzyl alcohols, Benzylamines | C-2 Substituted Quinazolines mdpi.com |

| Palladium | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Diverse Quinazolines organic-chemistry.org |

| Cobalt | 2-Aminoaryl alcohols, Nitriles | Quinazolines nih.gov |

Isobenzofuranone and Phthalide Formation through Condensation and Annulation Cascades

Isobenzofuranones, also known as phthalides, are a class of lactones that can be synthesized through various condensation and annulation reactions.

One method involves the condensation of 2-formylbenzoic acid with various active methylene compounds. A series of 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones have been synthesized through condensation reactions with satisfactory yields and short reaction times. researchgate.net

A bimetallic iridium/copper catalytic system enables the synthesis of phthalides from benzoic acids and saturated ketones. This reaction proceeds through a combination of copper-catalyzed dehydrogenation of the ketone and iridium-catalyzed C-H functionalization. researchgate.net A copper/palladium-catalyzed annulation of benzoic acids and propiophenones has also been reported for the synthesis of isobenzofuranones. researchgate.net

Pyrido[2,1-a]isoquinolin-4-one Scaffold Construction

The pyrido[2,1-a]isoquinolin-4-one scaffold is present in numerous bioactive compounds. researchgate.net The synthesis of these structures often involves the cyclization of dihydroisoquinoline intermediates. researchgate.net

One synthetic approach involves the reaction of 1-methyl-3,4-dihydroisoquinolines with azlactones, which are derived from hippuric acid. This reaction leads to the formation of 2-(3-benzamido-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl)benzoic acids. researchgate.net Gold-catalyzed hydroamination/cycloisomerization of Ugi adducts derived from 2-(2-ethynylphenyl)acetaldehydes has also been employed to construct the pyrido[2,1-a]isoquinolin-4-one library. kuleuven.be Substrates derived from 2-(2-oxoethyl)benzonitrile have been successfully used in this tandem cyclization process. kuleuven.be

The synthesis of 3-aminopyrido[2,1-a]isoquinolin-4-one derivatives can be achieved through the condensation of azlactones with 1-alkyl-3,4-dihydroisoquinolines. researchgate.net

Isoindolinone Derivatization via Cascade Reactions

Isoindolinones are a significant class of nitrogen-containing heterocyclic compounds. Cascade reactions provide an efficient means for their synthesis and derivatization.

A copper-catalyzed three-component cascade cyclization of 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts yields 3-(2-oxopropyl)-2-arylisoindolinones. researchgate.net This reaction demonstrates good functional group compatibility. researchgate.net The proposed mechanism involves the initial formation of an intermediate from the reaction of phenylacetylene, which then participates in the cascade cyclization. researchgate.net

The synthesis of 3,3-disubstituted isoindolinones can be achieved through cascade reactions of 2-acylbenzonitriles with various nucleophiles. researchgate.net The presence of the cyano group at the 2-position of the aromatic ring is advantageous as it directs the reaction towards the formation of a cyclic imidate intermediate, which then undergoes a Dimroth-type rearrangement to yield the final product. researchgate.net Base-promoted cascade reactions of 2-acylbenzonitriles with α-chloro sulfones and α-chloro nitriles can lead to the formation of 3,3-dialkylated isoindolin-1-ones or (Z)-3-methyleneisoindolin-1-ones. acs.org

An electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines has also been reported for the synthesis of N-aryl isoindolinones. nih.gov

Table 4: Cascade Reactions for Isoindolinone Synthesis

| Catalyst/Promoter | Reactants | Product Type |

| Copper | 2-Formylbenzonitriles, Phenylacetylenes, Diaryliodonium salts | 3-(2-Oxopropyl)-2-arylisoindolinones researchgate.net |

| Base (K₂CO₃) | 2-Acylbenzonitriles, α-Chloro sulfones/nitriles | 3,3-Dialkylated isoindolin-1-ones / (Z)-3-Methyleneisoindolin-1-ones acs.org |

| Electrochemical | 2-Formyl benzonitrile, Anilines | N-Aryl isoindolinones nih.gov |

Advanced Mechanistic Studies

Advanced mechanistic studies, often employing computational methods, provide deeper insights into the reaction pathways of this compound and related compounds.

For the metal-free synthesis of aminated isoquinolines, a plausible mechanism involves the activation of the nitrile group by a network of hydrogen bonds, facilitating a nucleophilic attack by an amine. chemrxiv.orgresearchgate.net This is followed by an intramolecular cyclization and subsequent aromatization to yield the isoquinoline product. chemrxiv.orgresearchgate.net

In the context of isoquinoline degradation, computational studies have elucidated the mechanism of ring-opening and denitrogenation in supercritical water, showing that water molecules can act as catalysts to lower the reaction energy barriers. researchgate.net The primary product of this degradation is 2-(2-oxoethyl)benzaldehyde. researchgate.net

For the construction of the pyrido[2,1-a]isoquinolin-4-one scaffold, a plausible mechanism for the transformation of isoquinolines in the presence of hexafluoroisopropanol (HFIP) involves the polarization of the enamine moiety, followed by the formation of a pyrrole ring intermediate. mdpi.com A subsequent marquette.eduresearchgate.net-shift and a Wagner-Meerwein rearrangement lead to an intermediate that undergoes lactonization to form the final product. mdpi.com

The mechanism for the synthesis of 3,3-disubstituted isoindolinones from 2-acylbenzonitriles is proposed to proceed through a tandem sequence. The key is the formation of a cyclic imidate intermediate, driven by the presence of the ortho-cyano group. researchgate.net This intermediate then undergoes a Dimroth-type rearrangement, involving deprotonation, ring-opening, and an intramolecular aza-Michael addition, to furnish the final isoindolinone product. researchgate.net

Computational Investigations: Density Functional Theory (DFT) for Reactivity and Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool for exploring the structure and reactivity of organic molecules like this compound. numberanalytics.com DFT calculations allow for the prediction of chemical reactivity indices and provide detailed insights into reaction mechanisms by mapping potential energy surfaces. numberanalytics.comias.ac.in This computational method is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system determines its properties. numberanalytics.com

For benzonitrile derivatives, DFT has been successfully applied to understand complex transformations. For instance, in base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles, DFT studies have been used to investigate the reaction mechanism and selectivity. nih.gov Similarly, DFT calculations have elucidated the mechanisms of metal-free cascade reactions involving related compounds. rsc.org These theoretical investigations are crucial for understanding interfacial reactivity and degradation pathways of molecules on surfaces. chemrxiv.org In the context of cycloaddition reactions involving benzonitrile oxide, DFT methods are employed to study the molecular mechanisms, including the characterization of transition states and the influence of solvents. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) and HOMO-LUMO Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity of chemical species. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests high reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.netlibretexts.org Conversely, a large gap indicates high stability and lower reactivity. researchgate.net This principle is widely used to predict the outcomes of pericyclic reactions, such as cycloadditions, where the interaction between the HOMO of one reactant and the LUMO of the other governs the reaction's feasibility. libretexts.orgnumberanalytics.com For example, in the 1,3-dipolar cycloaddition of nitrile oxides, the relative energies of the FMOs of the dipole and the dipolarophile determine the regioselectivity of the reaction. mdpi.com

Theoretical calculations on related benzonitrile compounds provide insight into these properties. For instance, the calculated HOMO-LUMO gap for a molecule like 3-bromo-4-methyl benzonitrile can be determined using DFT. ijrte.org

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Term | Definition | Significance in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Acts as an electron donor in reactions. Its energy level indicates the molecule's ability to donate electrons. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Acts as an electron acceptor. Its energy level indicates the molecule's ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap implies higher reactivity and polarizability, while a larger gap suggests greater stability. researchgate.netresearchgate.net |

Natural Bond Orbital (NBO) Analysis for Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution and bonding within a molecule. youtube.com It is particularly useful for investigating hyperconjugation—the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital. This interaction leads to the delocalization of electron density, which stabilizes the molecule. youtube.comrsc.org

Solvent Effects (PCM Models) and Transition-State Optimization in Reaction Pathways

Chemical reactions are often performed in a solvent, which can significantly influence reaction rates and pathways. molcas.org The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. molcas.orggaussian.com In PCM, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. molcas.orggaussian.com The solute polarizes the dielectric, which in turn creates a reaction field that perturbs the solute's electronic structure. molcas.org

This approach is crucial for accurately modeling reaction profiles, including the optimization of transition-state geometries and the calculation of activation energies. mdpi.com For instance, DFT calculations combined with the PCM model have been used to study the effect of different solvents on the cycloaddition reactions of benzonitrile oxide, revealing that reaction pathways can differ significantly between the gas phase and solution. researchgate.net State-specific solvation approaches within the PCM framework can also be used to model excited-state processes in solution. gaussian.com

Understanding Regioselectivity and Stereoselectivity in Cycloaddition Reactions

[3+2] Cycloaddition reactions are powerful synthetic tools for constructing five-membered heterocyclic rings. numberanalytics.com When unsymmetrical 1,3-dipoles, such as nitrile oxides derived from benzonitriles, react with unsymmetrical dipolarophiles, the issue of regioselectivity arises. numberanalytics.combibliotekanauki.pl

The regioselectivity of these reactions is often explained by FMO theory, where the preferred pathway is determined by the most favorable interaction between the HOMO of one component and the LUMO of the other. numberanalytics.commdpi.com Theoretical studies using DFT have been instrumental in predicting and explaining the regiochemical and stereochemical outcomes of cycloadditions involving benzonitrile derivatives. researchgate.netbibliotekanauki.pl For example, studies on the reaction of benzonitrile N-oxide with various alkenes have shown that the reaction proceeds with complete regioselectivity, a result that is well-supported by computational analysis of the transition state energies. researchgate.neticm.edu.pl Steric repulsions in the transition state can also play a decisive role in favoring one regioisomer over another. researchgate.net In some cases, highly regio- and stereoselective 1,3-dipolar cycloadditions can be achieved, leading to specific isomers of the resulting isoxazoline products. mdpi.com

Mechanistic Insights into Metal-Free Cascade Reactions and Catalytic Processes

Recently, significant attention has been given to the development of metal-free cascade reactions, which offer an economical and environmentally friendly approach to synthesizing complex molecules. researchgate.net Benzonitrile derivatives, particularly those with a carbonyl group, are valuable substrates for such transformations.

A notable example is the metal-free synthesis of aminated isoquinolines from 2-(2-oxo-2-arylethyl)benzonitriles in an aqueous medium. researchgate.netchemrxiv.org This reaction proceeds through a proposed mechanism involving the nucleophilic attack of an amine on the nitrile carbon, which is activated by a network of hydrogen bonds in a transition state. chemrxiv.org This is followed by an intramolecular cyclization onto the carbonyl carbon and subsequent aromatization to yield the isoquinoline product. chemrxiv.org This process is highly regioselective and tolerates a wide range of functional groups. researchgate.net Similarly, base-promoted, metal-free cascade reactions of other ortho-carbonyl-substituted benzonitriles have been developed to produce isoindolin-1-ones. nih.gov These reactions demonstrate the power of cascade strategies to form multiple bonds in a single pot under mild conditions. nih.gov

Rearrangement Reactions Involving Benzonitrile Derivatives

Benzonitrile and its derivatives are known to participate in a variety of rearrangement reactions, leading to structurally diverse products. These transformations often involve highly reactive intermediates like nitrile imines, nitrile oxides, and nitrile ylides. acs.orgnih.gov

Computational studies have revealed novel rearrangement pathways for these species. For instance, C-phenylnitrile imines, typically used in 1,3-dipolar cycloadditions, can undergo a competing ring-expansion rearrangement to form cycloheptatetraene derivatives, a process analogous to the phenylcarbene-cycloheptatetraene rearrangement. acs.org This reaction can compete with the more traditional rearrangement to carbodiimides. acs.org Similar ring expansions have been predicted for aromatic nitrile oxides and nitrile ylides. nih.gov

Other important rearrangements include the Beckmann rearrangement of ketoximes, which can be used to synthesize nitriles upon treatment with reagents like 2,4,6-trichloro researchgate.netacs.orgresearchgate.nettriazine. organic-chemistry.org Flash vacuum thermolysis of precursors can generate nitrile imines and ylides that undergo subsequent rearrangements, such as 1,4-hydrogen shifts or conversions to ketenimines. researchgate.net These reactions highlight the versatile chemistry of the nitrile group and its ability to serve as a precursor to a wide array of chemical structures through molecular rearrangement.

Exploration of Sigmatropic Rearrangements (e.g., Oxy-Cope Analogues)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in an uncatalyzed, intramolecular process. wikipedia.org These reactions are classified by an [i,j] notation, indicating the number of atoms over which the σ-bond migrates. numberanalytics.com

A prominent example is the stereoelectronics.orgstereoelectronics.org sigmatropic rearrangement, which includes the Cope and Claisen rearrangements. numberanalytics.comstereoelectronics.orgmasterorganicchemistry.com The Cope rearrangement involves a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether. stereoelectronics.orglibretexts.org A particularly relevant variant is the Oxy-Cope rearrangement, where a 1,5-dien-3-ol rearranges to form an enol, which then tautomerizes to a stable unsaturated carbonyl compound. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com This tautomerization provides a strong thermodynamic driving force, often rendering the reaction irreversible. wikipedia.orgyoutube.com

For this compound to undergo a transformation analogous to the Oxy-Cope rearrangement, it would first need to be converted into a suitable 1,5-dien-3-ol precursor. For instance, the addition of an allyl organometallic reagent (e.g., allylmagnesium bromide) to the carbonyl group of this compound would yield a tertiary alcohol. This product, 1-(3-cyanophenyl)-1-hydroxy-1,4-pentadiene, possesses the requisite 1,5-dien-3-ol framework. Upon heating, this intermediate could undergo a stereoelectronics.orgstereoelectronics.org sigmatropic rearrangement. The reaction would proceed through a cyclic, chair-like transition state to minimize steric hindrance. stereoelectronics.orgwikipedia.org The resulting enol would spontaneously tautomerize to the final, more stable, ketone product. The presence of the cyanophenyl group is not expected to inhibit the rearrangement, as the reaction is primarily governed by orbital symmetry and thermodynamics.

Other classes of sigmatropic reactions include [1,j] shifts, such as stereoelectronics.orgnih.gov, wikipedia.orgnih.gov, and nih.govijirset.com shifts, which involve the migration of a substituent (like hydrogen or an alkyl group) along a π-system. wikipedia.org A wikipedia.orgnih.gov-hydride shift, for example, occurs suprafacially under thermal conditions and is geometrically feasible in many systems. wikipedia.orgopenochem.org While less directly applicable to the ground state of this compound, its derivatives could be engineered to undergo such transformations.

Table 1: Overview of Selected Sigmatropic Rearrangements

| Rearrangement Type | General Substrate | Key Transformation | Driving Force |

|---|---|---|---|

| stereoelectronics.orgstereoelectronics.org Cope | 1,5-Diene | Isomerization of a 1,5-diene. masterorganicchemistry.com | Formation of a more thermodynamically stable alkene. organicchemistrytutor.com |

| stereoelectronics.orgstereoelectronics.org Oxy-Cope | 1,5-Dien-3-ol | Converts a 1,5-dien-3-ol to an unsaturated carbonyl. wikipedia.org | Irreversible enol-keto tautomerization. wikipedia.orgorganicchemistrytutor.com |

| stereoelectronics.orgstereoelectronics.org Claisen | Allyl Vinyl Ether | Converts an allyl vinyl ether to a γ,δ-unsaturated carbonyl. numberanalytics.com | Formation of a stable carbonyl group. stereoelectronics.org |

| wikipedia.orgnih.gov Hydride Shift | Conjugated Diene with Allylic H | Migration of a hydrogen atom across a 5-atom system. openochem.org | Formation of a more stable conjugated system. |

| stereoelectronics.orgresearchgate.net Wittig | Carbanion of an Allyl Ether | Rearrangement of an α-metalated ether to a homoallylic alcohol. chemeurope.com | Relief of carbanion instability. |

Hydride Shifts and Carbocation Rearrangements in Related Systems

Carbocation rearrangements are fundamental transformations in organic chemistry, driven by the migration of a group (typically hydride or alkyl) to an adjacent electron-deficient carbon to form a more stable carbocation. libretexts.orglibretexts.org The stability of carbocations generally follows the order: tertiary > secondary > primary, with resonance-stabilized carbocations, such as benzylic or allylic, being particularly stable. msu.eduorganicchemistrytutor.com

In systems related to this compound, the formation of a carbocation could initiate such rearrangements. For example, protonation of the carbonyl oxygen by a strong acid would generate an oxonium ion. If a derivative of this compound were to lose a leaving group (e.g., water from a corresponding alcohol), a carbocation would form on the carbon skeleton. libretexts.org

Consider a carbocation generated at the β-carbon (C2) relative to the benzene ring. This would be a secondary carbocation. If the adjacent benzylic carbon (C1) bears a hydrogen atom, a nih.govresearchgate.net-hydride shift could occur. libretexts.orgyoutube.com This process involves the migration of the hydrogen with its bonding electrons to the secondary carbocation center. The result is the formation of a new, more stable tertiary benzylic carbocation. libretexts.org The positive charge on the benzylic carbon is delocalized into the aromatic ring through resonance, providing significant stabilization. msu.educhemistry.coach The electron-withdrawing cyano group at the meta position would destabilize this carbocation to some extent compared to an unsubstituted phenyl ring, but the benzylic stabilization would still be a powerful driving force for the rearrangement.

Studies on related systems, such as the oxidation of substituted benzaldehydes, suggest that reactions can proceed through mechanisms involving hydride-ion transfer, indicating the feasibility of hydride shifts in the rate-determining step. ijirset.comresearchgate.net Furthermore, research on ortho-alkyl-substituted benzyl cations has demonstrated rapid 1,4-hydride transfers from the alkyl group to the charged benzylic carbon, showcasing the diverse possibilities for hydride shifts in substituted benzenoid systems. rsc.org

Should a rearrangement involve a choice between migrating groups, a general migratory aptitude is followed. This preference is crucial for predicting the major product of a reaction.

Table 2: General Migratory Aptitude in Carbocation Rearrangements

| Group | Migratory Tendency | Notes |

|---|---|---|

| Hydride (H) | High | Often the most likely group to migrate due to its small size and mobility. organicchemistrytutor.com |

| Aryl (e.g., Phenyl) | High | Can stabilize the transition state through the formation of a bridged phenonium ion. |

| Alkyl (3°, 2°, 1°) | Moderate to Low | Migratory aptitude follows the order R₃C > R₂CH > RCH₂ > CH₃. The shift is more favorable if it leads to a more stable carbocation. libretexts.org |

Lewis Acid-Mediated Skeletal Rearrangements

Lewis acids are electron-pair acceptors that can dramatically alter the reactivity of organic molecules. wikipedia.org In the context of ketones like this compound, a Lewis acid can coordinate to the lone pair of the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon and can facilitate a variety of transformations, including skeletal rearrangements. wikipedia.orgpurdue.edu

A range of Lewis acids, from classic examples like AlCl₃ and BF₃·OEt₂ to metal triflates, can be employed to catalyze these reactions. wikipedia.orgmasterorganicchemistry.com For this compound, coordination of a Lewis acid to the carbonyl could trigger rearrangements, particularly in appropriately substituted derivatives. For example, a pinacol-type rearrangement could be envisioned in a vicinal diol derivative. Treatment of such a diol with a Lewis acid like BF₃·OEt₂ would promote the loss of one hydroxyl group as water, generating a carbocation. rsc.org A subsequent alkyl or aryl shift to the carbocation center would yield a rearranged ketone or aldehyde. The regiochemical outcome would be dictated by which hydroxyl group is preferentially lost to form the most stable carbocation intermediate and by the migratory aptitude of the adjacent groups.

Research on the synthesis of isoquinoline frameworks from the closely related 2-(2-oxo-2-arylethyl)benzonitrile demonstrates the reactivity of this scaffold. chemrxiv.org In these transformations, the reaction proceeds via nucleophilic attack on the nitrile or carbonyl group, often facilitated by an activating agent, leading to cyclization and aromatization. chemrxiv.org While not a skeletal rearrangement of the starting material itself, these reactions highlight that both the nitrile and the keto-ethyl chain are reactive sites that can be targeted to build more complex molecular architectures. For instance, palladium-catalyzed nucleophilic addition of organoboron reagents to 2-(2-oxo-2-aryl/alkylethyl)benzonitriles has been shown to incorporate the nitrile nitrogen into a new heterocyclic ring. chemrxiv.org Similarly, Lewis acids like TiCl₄ have been used to activate carbonyls for reduction or deoxygenation, processes that can involve carbocationic intermediates susceptible to rearrangement. purdue.edu

Table 3: Common Lewis Acids and Their Role in Rearrangements

| Lewis Acid | Typical Application | Mechanism of Action |

|---|---|---|

| BF₃·OEt₂ | Pinacol rearrangements, Dehydration | Coordinates to hydroxyl or carbonyl oxygen, facilitating leaving group departure and carbocation formation. masterorganicchemistry.comrsc.org |

| AlCl₃, SnCl₄ | Friedel-Crafts reactions, Diels-Alder | Activates substrates by complexing with heteroatoms, increasing electrophilicity. wikipedia.org |

| TiCl₄ | Carbonyl reductions, Cyanosilylation | Acts as a strong Lewis acid to activate carbonyls towards nucleophilic attack or reduction. purdue.eduorganic-chemistry.org |

| Sc(OTf)₃, Yb(OTf)₃ | Aldol reactions, Cycloadditions | Water-tolerant Lewis acids that can catalyze reactions under milder conditions. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 3-(2-Oxoethyl)benzonitrile and its derivatives?

- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, 2-(2-oxo-2-phenylethyl)benzonitrile (a structural analog) was synthesized by reacting 2-methylbenzonitrile with a benzoic acid ester under basic conditions, followed by Lewis acid-mediated cyclization (e.g., Me₃Al) to form isoquinoline derivatives . Key parameters include optimizing Lewis acid selection (BF₃·OEt₂ vs. Me₃Al), solvent choice (toluene), and reaction temperature (reflux conditions). Yields depend on substituent compatibility and steric effects.

Q. How can spectroscopic techniques characterize the structure of this compound?

- Methodological Answer : Multimodal spectroscopy is critical:

- FT-IR : Identifies functional groups (e.g., nitrile stretch ~2230 cm⁻¹, carbonyl stretch ~1700 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 7.5–8.0 ppm) and oxoethyl protons (δ 2.5–3.5 ppm). ¹³C NMR confirms nitrile (δ ~115 ppm) and ketone (δ ~200 ppm) groups .

- UV-Vis : π→π* transitions in the 250–300 nm range indicate conjugation between the nitrile and aromatic systems .

Q. What reaction mechanisms govern the cyclization of this compound into heterocyclic compounds?

- Methodological Answer : Lewis acids like Me₃Al facilitate intramolecular cyclization via a two-step mechanism: (1) Activation of the nitrile group to form an iminium intermediate, and (2) nucleophilic attack by the oxoethyl group to form a six-membered ring (e.g., 1-aminoisoquinoline). Mechanistic studies should monitor intermediates using time-resolved NMR or quenching experiments .

Advanced Research Questions

Q. How do computational methods like DFT predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict charge transfer behavior. For example, HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, while Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the nitrile and oxoethyl groups . Solvent effects (PCM models) and transition-state optimization (TS search) refine reaction pathways for cyclization or nucleophilic additions.

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

- Methodological Answer : Discrepancies often arise in spectroscopic predictions vs. experimental results. For example, DFT-calculated IR frequencies may deviate by ±20 cm⁻¹ due to solvent or anharmonic effects. Validate computational models by:

- Comparing multiple functionals (B3LYP vs. M06-2X) .

- Incorporating explicit solvent molecules in simulations .

- Cross-referencing with X-ray crystallography (if available) .

Q. What advanced applications exist for this compound derivatives in materials science?

- Methodological Answer : Derivatives like 4-(3-carbazolyl)benzonitrile are used in OLEDs as thermally activated delayed fluorescence (TADF) emitters. Design strategies focus on:

- Substituent engineering to tune triplet-singlet energy gaps .

- Evaluating photoluminescence quantum yields (PLQY) via time-resolved spectroscopy.

- Device testing (e.g., luminance efficiency in multilayer OLED architectures) .

Q. How are binding parameters determined for this compound derivatives in bioactivity studies?

- Methodological Answer : Spectrophotometric titration (e.g., with DPPH radicals) quantifies binding constants (K_b) and stoichiometry. For example:

- Prepare a DPPH solution (λ_max = 517 nm) and titrate with the derivative.

- Fit absorbance changes to a Benesi-Hildebrand plot to calculate K_b (~10³–10⁴ M⁻¹) and Gibbs free energy (ΔG ~ -25 kJ/mol) .

- Confirm interaction modes (e.g., hydrogen bonding vs. π-stacking) via NMR titration or molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.